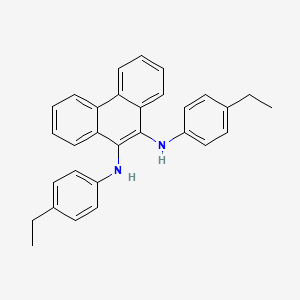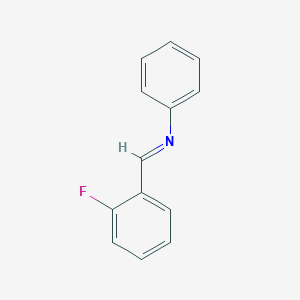
Cyclohexene, 4-(1-isothiocyanato-1-methylethyl)-1-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexene, 4-(1-isothiocyanato-1-methylethyl)-1-methyl- is a chemical compound known for its unique structure and properties It is characterized by a cyclohexene ring substituted with an isothiocyanato group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexene, 4-(1-isothiocyanato-1-methylethyl)-1-methyl- typically involves the reaction of cyclohexene derivatives with isothiocyanates under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through distillation or recrystallization to obtain the desired product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexene, 4-(1-isothiocyanato-1-methylethyl)-1-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanato group to amines or other functional groups.
Substitution: The isothiocyanato group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a range of derivatives with different functional groups.
Applications De Recherche Scientifique
Cyclohexene, 4-(1-isothiocyanato-1-methylethyl)-1-methyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Cyclohexene, 4-(1-isothiocyanato-1-methylethyl)-1-methyl- involves its interaction with molecular targets such as enzymes or receptors. The isothiocyanato group is known to react with nucleophilic sites on proteins or other biomolecules, leading to the formation of covalent bonds and modulation of biological activity. The specific pathways involved depend on the context of its use and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other cyclohexene derivatives with different substituents, such as:
- Cyclohexene, 4-(1-isothiocyanato-1-methylethyl)-1-ethyl-
- Cyclohexene, 4-(1-isothiocyanato-1-methylethyl)-1-propyl-
Uniqueness
Cyclohexene, 4-(1-isothiocyanato-1-methylethyl)-1-methyl- is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where its particular reactivity is desired.
Propriétés
Numéro CAS |
133490-05-8 |
|---|---|
Formule moléculaire |
C11H17NS |
Poids moléculaire |
195.33 g/mol |
Nom IUPAC |
4-(2-isothiocyanatopropan-2-yl)-1-methylcyclohexene |
InChI |
InChI=1S/C11H17NS/c1-9-4-6-10(7-5-9)11(2,3)12-8-13/h4,10H,5-7H2,1-3H3 |
Clé InChI |
PYTUZXYMIOQNAP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCC(CC1)C(C)(C)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3,6-Bis[(prop-2-yn-1-yl)oxy]acridin-9(10H)-one](/img/structure/B14282695.png)



![1-[Tert-butyl(dimethyl)silyl]-4-methylpent-2-en-1-one](/img/structure/B14282718.png)
![1-{4-Fluoro-2-[(propan-2-yl)oxy]phenyl}piperazine](/img/structure/B14282732.png)


